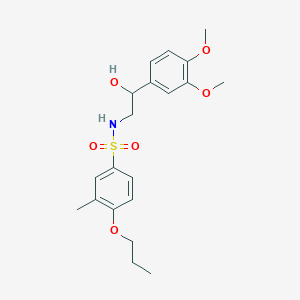

1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

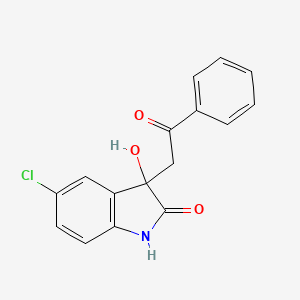

The compound "1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is a heterocyclic compound that appears to be related to pyrimidine derivatives, which are known for their medicinal and various other applications. Pyrimidine derivatives have been extensively studied due to their potential as antimicrobial agents and their presence in various biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives, as described in the first paper, involves a one-pot synthesis method utilizing the Biginelli reaction, which combines an aldehyde, a diketo compound, and urea or thiourea in an acidic medium . This method has been used to create a series of compounds, including 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, which are then purified by column chromatography and characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring attached to a pyrimidine ring. In the second paper, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized, and their structures were confirmed using 1H NMR, 13C NMR, Mass, and IR spectral studies . These structural analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole and pyrimidine derivatives often include the formation of new ring structures and the introduction of various substituents. The third paper describes the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids . The catalytic activity of different heteropolyacids in facilitating these reactions is also compared, with H14[NaP5W29MoO110] showing higher yields than H3PMo12O40 .

Physical and Chemical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The first paper discusses the physical properties of the synthesized compounds, which are essential for understanding their behavior in different environments . The chemical properties, including reactivity and the ability to undergo various chemical reactions, are also significant, especially when considering the biological activities of these compounds.

Applications De Recherche Scientifique

Imaging Agents in Neuroinflammation

The synthesis of related pyrazolopyrimidine derivatives has been explored for their potential as imaging agents, particularly for positron emission tomography (PET) imaging of enzymes involved in neuroinflammation, such as the IRAK4 enzyme. These compounds, synthesized through a series of steps involving N-methylation and HPLC isolation, have shown promising radiochemical yields and purity, indicating their potential utility in neuroimaging applications (Wang et al., 2018).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their biological activities, showing potential as anticancer and anti-5-lipoxygenase agents. These compounds have been tested for cytotoxicity against cancer cell lines and for 5-lipoxygenase inhibition, indicating their potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).

Anticancer Agents: mTOR Inhibitors

Another application is in the development of anticancer agents, where pyrazolopyrimidin-7(6H)-one analogs have been synthesized and evaluated for their anticancer activity, particularly as mTOR inhibitors. These compounds have been tested in vitro against various human cancer cell lines, showing promising results and indicating a potential pathway through apoptosis mechanism (Reddy et al., 2014).

Antifungal and Antibacterial Agents

Pyrazole derivatives have also been synthesized and characterized for their bioactivities, including antitumor, antifungal, and antibacterial pharmacophore sites. This research suggests the potential of these compounds in developing new treatments for fungal and bacterial infections (Titi et al., 2020).

Mécanisme D'action

Target of Action

A structurally similar compound, (3s,4r)-tofacitinib , is known to inhibit Janus kinase 3 (Jak3), a member of the STE7 and STE20 subfamily of kinases . Jak3 is involved in signal transduction pathways related to immune response and hematopoiesis.

Mode of Action

Based on the action of similar compounds, it may interact with its target kinase by binding to the atp-binding site, thereby inhibiting the kinase’s activity .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Inhibition of jak3, a potential target, can lead to modulation of immune response and hematopoiesis .

Action Environment

The compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

2-methyl-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-5-thiophen-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-13-5-7-25(8-6-13)18-11-17(20-12-21-18)22-19(26)15-10-14(23-24(15)2)16-4-3-9-27-16/h3-4,9-13H,5-8H2,1-2H3,(H,20,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXIIMHSSAMDCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

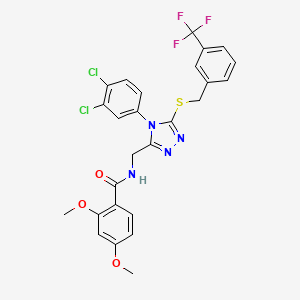

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

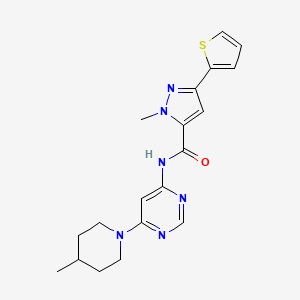

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)

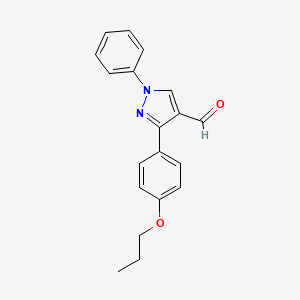

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

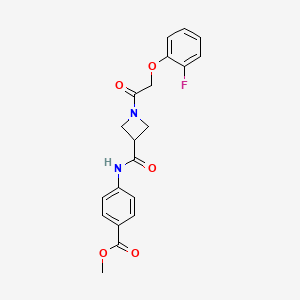

![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)

![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)